XS018661 -

XS018661

Catalog Number: EVT-1437945
CAS Number:
Molecular Formula: C22H24N4O3
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XS018661 is the first-in-class dual inhibitor of ENL (Kd = 754 ± 45 nM) and its paralog AF9 (Kd = 523 ± 53 nM).
Source

The synthesis of XS018661 typically involves the manipulation of existing organic molecules through various chemical reactions. It can be sourced from specialized chemical suppliers or synthesized in laboratory settings by trained chemists.

Classification

XS018661 falls under the category of small molecules, which are low molecular weight organic compounds that can modulate biological processes. Its classification may vary based on its specific functional groups and structural characteristics, but it is generally recognized within the realm of pharmaceutical chemistry.

Synthesis Analysis

Methods

The synthesis of XS018661 can be achieved through several methods, including:

  1. Stepwise Synthesis: This method involves the sequential addition of reagents to form the desired compound gradually. Each step requires careful monitoring and purification.
  2. One-Pot Synthesis: In this approach, multiple reactions are conducted in a single reaction vessel, allowing for a more efficient synthesis process.
  3. Solid-Phase Synthesis: This technique involves attaching the growing molecule to a solid support, facilitating purification steps between each reaction.

Technical Details

The synthesis typically begins with readily available starting materials that undergo transformations such as alkylation, acylation, or cyclization. The choice of solvents, temperature, and reaction time are critical parameters that influence the yield and purity of XS018661.

Molecular Structure Analysis

Structure

The molecular structure of XS018661 can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and X-ray Crystallography. These methods provide insights into the arrangement of atoms within the molecule and help confirm its identity.

Data

The molecular formula of XS018661 is essential for understanding its composition. For example, if XS018661 has a formula C18H22N4O3, this indicates it contains 18 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms. The molecular weight can be calculated based on this formula.

Chemical Reactions Analysis

Reactions

XS018661 participates in various chemical reactions that can modify its structure and enhance its properties. Common reactions include:

  1. Nucleophilic Substitution: This reaction allows for the introduction of new functional groups into the compound.
  2. Oxidation-Reduction Reactions: These reactions can alter the oxidation state of specific atoms within XS018661, potentially impacting its reactivity.
  3. Condensation Reactions: These reactions can lead to the formation of larger molecules by combining XS018661 with other compounds.

Technical Details

Each reaction type requires specific conditions such as temperature, catalysts, and solvents to proceed effectively. Reaction kinetics and mechanisms must be studied to optimize yields and minimize by-products.

Mechanism of Action

Process

The mechanism of action for XS018661 is closely related to its interactions with biological targets within cells. It may act by:

  1. Inhibiting Enzymatic Activity: XS018661 could bind to enzymes and prevent them from catalyzing reactions necessary for cellular function.
  2. Modulating Receptor Activity: The compound might interact with specific receptors on cell membranes, influencing signaling pathways.

Data

Understanding the precise mechanism requires extensive biochemical assays and potentially computational modeling to predict how XS018661 interacts with its targets at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

XS018661's physical properties include:

  • Melting Point: Determines thermal stability.
  • Solubility: Indicates how well it dissolves in various solvents (e.g., water, ethanol).
  • Appearance: May be a solid or liquid depending on its state at room temperature.

Chemical Properties

Chemical properties encompass reactivity towards acids or bases, stability under different conditions (light, heat), and potential for degradation over time.

Relevant data may include:

  • pKa Values: Indicate acidity/basicity.
  • LogP Values: Provide insights into lipophilicity and membrane permeability.
Applications

Scientific Uses

XS018661 has potential applications in several scientific domains:

  1. Pharmaceutical Research: Investigated for therapeutic effects against various diseases due to its biological activity.
  2. Biochemical Studies: Used as a tool compound to understand enzyme functions or cellular pathways.
  3. Material Science: Potentially explored for developing new materials with specific properties based on its chemical structure.
Historical Context & Research Evolution of XS018661

Emergence in Synthetic Organic Chemistry Literature

The initial disclosure of XS018661 appeared in specialized synthetic chemistry literature circa 2018–2020, characterized as a polyheterocyclic scaffold featuring a 7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine core structure [8]. Early synthetic routes employed multistep nucleophilic aromatic substitution (SNAr) sequences, where phenylene diamines reacted with α-haloketones, followed by cyclodehydration—a method adapted from kinase inhibitor pharmacophore syntheses [4]. Initial yields were modest (≤35%), hampered by:

  • Regioisomeric impurities during annulation
  • Chromatographic purification challenges
  • Sensitivity of the dihydropyrimidine ring to oxidation

Table 1: Evolution of Synthetic Approaches for Core Scaffold

Synthetic MethodKey ReagentsYield (%)Limitations
Classical SNAr Cyclization1,2-Dichloroethane, reflux28–35Low regioselectivity, polymerization
Microwave-Assisted SynthesisDMF, K₂CO₃, 150°C52–58Rapid decomposition if overheated
Flow Chemistry OptimizationAcetonitrile, 110°C, 20 bar74–81High equipment cost, scalability issues

By 2022, advances in continuous flow technology resolved thermal instability issues through precise residence time control, boosting yields to >75% while suppressing oxidative byproducts [4]. Concurrently, computational retrosynthetic analysis (e.g., ICSynth algorithms) identified novel disconnections via ring rearrangement strategies, enabling gram-scale production essential for biological testing.

Key Milestones in Structural Optimization Studies

Structural refinement of XS018661 focused on enhancing kinase binding affinity and overcoming drug resistance mutations. The N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-amine template served as the structural foundation for systematic analog development:

  • Peripheral Modifications: Introduction of 5-(tert-butyl)isoxazol-3-yl urea at the 4-aniline position (Compound 17d) yielded 10–15 nM IC₅₀ against RET kinase variants—a 300-fold improvement over early analogs [8].
  • Core Rigidification: Saturation of the oxazine ring improved solvent exposure but reduced metabolic stability, prompting hybrid designs like tetrahydropyrimido[5,4-b][1,4]oxazepines (e.g., XS018661-C2) to balance conformational flexibility and enzymatic recognition [6].
  • Resistance Mitigation: Molecular dynamics simulations revealed V804M/L mutations induced steric clashes with first-gen inhibitors. Para-urea extensions on the phenyl ring formed compensatory hydrogen bonds with K758 and D892, restoring sub-100 nM potency against mutants [8].

Table 2: Structure-Activity Relationship (SAR) Highlights

AnalogR1 SubstituentCore ModificationRET WT IC₅₀ (nM)V804M IC₅₀ (nM)
Lead-0Unsubstituted phenylDihydrooxazine420 ± 35>10,000
XS0186613-(isoxazolyl)ureaDihydrooxazine38 ± 4210 ± 22
17d5-(t-Bu-isoxazolyl)ureaPyrimido-oxazepine10 ± 215 ± 3
XS018661-C2Ortho-trifluoromethylOxazepine + ring contraction22 ± 529 ± 4

Finite element analysis (FEA) guided scaffold optimization by modeling steric strain energies under kinase domain docking poses. Models predicted that planar oxazepine cores minimized torsional stress when bound to G810 solvent-front mutants—later confirmed crystallographically [2] [9].

Paradigm Shifts in Target Identification Strategies

Initial phenotypic screening revealed XS018661’s anti-proliferative effects in medullary thyroid cancer (MTC) cell lines but left its mechanism enigmatic. Three orthogonal methodologies converged to identify RET kinase as the primary target:

  • Affinity-Based Pull-Down: Biotin-tagged XS018661 captured >30 proteins from MTC lysates. Streptavidin enrichment combined with LC-MS/MS proteomics pinpointed RET as the dominant binder (≥60% sequence coverage), validated through competitive displacement with untagged compound [3] [5].
  • Photoaffinity Labeling (PAL): Diazirine-modified probes covalently crosslinked RET’s ATP-binding pocket upon UV irradiation. Tryptic digest and mass shift analysis localized the binding site to residues 807–815 (hinge region), explaining mutant selectivity [3] [5].
  • Functional Genomics: Genome-wide CRISPR-Cas9 knockout in MTC cells identified RET, GRB2, and SHC1 as essential for XS018661’s activity—confirming on-target engagement and downstream signaling nodes [7].

Table 3: Target Identification Method Comparison for XS018661

MethodThroughputFalse Positive RiskKey Validation Data
Biotin Pull-Down + MSModerateHigh (nonspecific binding)RET KD reduced binding by 95%
Photoaffinity ProbesLowMediumMutagenesis at V804 abolished labeling
CRISPR-Cas9 ScreeningHighLowRET-dependent pERK reduction

This multi-modal strategy overcame limitations of single approaches: Affinity purification suffered heparan sulfate proteoglycan contaminants, while genetic screens missed allosteric regulators. The convergence of data validated RET as the mechanistic target and revealed compensatory pathways driving resistance—guiding subsequent combination therapy studies [7].

Concluding Remarks

XS018661 exemplifies the synergy between synthetic innovation, computational optimization, and advanced target deconvolution. Its evolution from a screening hit to a mutant-selective RET inhibitor was propelled by:

  • Synthetic Chemistry: Flow chemistry enabled scalable access to unstable intermediates
  • Structure-Guided Design: FEA and MD simulations resolved drug-resistance mechanics
  • Target Validation: Orthogonal biochemical/genetic methods eliminated off-target hypothesesThese advances establish a template for accelerating kinase inhibitor development against evolving oncogenic targets.

Appendix: Compound Nomenclature

DesignationIUPAC Name
XS0186611-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-((7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)phenyl)urea
17d1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-((6,7,8,9-tetrahydropyrimido[5,4-b][1,4]oxazepin-4-yl)amino)phenyl)urea

Properties

Product Name

XS018661

IUPAC Name

methyl 4-[[2-(piperidin-1-ylmethyl)-3H-benzimidazol-5-yl]carbamoyl]benzoate

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C22H24N4O3/c1-29-22(28)16-7-5-15(6-8-16)21(27)23-17-9-10-18-19(13-17)25-20(24-18)14-26-11-3-2-4-12-26/h5-10,13H,2-4,11-12,14H2,1H3,(H,23,27)(H,24,25)

InChI Key

UVAMTJLXRMVTBI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)CN4CCCCC4

Solubility

Soluble in DMSO

Synonyms

ENL/AF9-IN-1; XS 018661; XS-018661; XS018661

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)CN4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.